molecular formula C18H22N6O B5806955 1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5806955
M. Wt: 338.4 g/mol
InChI Key: PSKJGKQMXDVZPU-UHFFFAOYSA-N
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Description

The synthesis and study of pyrazolo[3,4-d]pyrimidines have been a subject of interest due to their pharmacological activities and potential as σ(1) receptor antagonists. Compounds of this class have been evaluated for their activity in various models, showing significant results in neuropathic pain models and possessing good physicochemical, safety, and ADME properties, making them clinical candidates for further study (Díaz et al., 2012).

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various strategies, including the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine. This process yields 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines through subsequent reactions (Kuznetsov et al., 2007).

Molecular Structure Analysis

The molecular structure of related pyrazolo[3,4-d]pyrimidines has been characterized through various methods, including X-ray crystallography. These studies reveal detailed geometric parameters and the orientation of substituents which are crucial for their biological activity (Titi et al., 2020).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, including condensation with different reagents to produce a wide range of derivatives with potential biological activities. The functional groups present in these compounds, such as amino and nitro groups, play a significant role in their reactivity and the formation of complex structures (Wolf et al., 2005).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidines, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. These properties are essential for determining their suitability for pharmaceutical formulations and their behavior in biological systems (Murugavel et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity towards various reagents and the stability of their chemical bonds, are critical for their pharmacological activity. Studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can lead to significant changes in their biological activities, highlighting the importance of understanding their chemical properties (Singla et al., 2017).

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory activity against CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . It could also be explored for its cytotoxic activities against various cell lines .

properties

IUPAC Name

1-benzyl-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-2-4-15(5-3-1)13-24-18-16(12-22-24)17(20-14-21-18)19-6-7-23-8-10-25-11-9-23/h1-5,12,14H,6-11,13H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKJGKQMXDVZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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